molecular formula C9H16ClN5 B1195847 Terbuthylazine CAS No. 5915-41-3

Terbuthylazine

Cat. No. B1195847
CAS RN: 5915-41-3
M. Wt: 229.71 g/mol
InChI Key: FZXISNSWEXTPMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Although direct studies on the synthesis of Terbuthylazine were not identified, its chemical structure and synthesis are likely similar to other triazine herbicides, involving the reaction of chloro-triazines with alkylamines. Further research into specific synthesis methods is recommended for detailed insights.

Molecular Structure Analysis

This compound is characterized by its chloro-s-triazine skeleton, which is crucial for its herbicidal action. The molecule contains a triazine ring substituted with an ethyl group, a tert-butyl group, and a chlorine atom. This structure is responsible for its mode of action as a photosynthesis inhibitor, targeting the photosystem II in plant chloroplasts.

Chemical Reactions and Properties

This compound undergoes various degradation processes in the environment, including hydroxylation, dealkylation, and dechlorination. These processes lead to the formation of several metabolites, some of which have been detected in environmental samples and may pose risks to non-target organisms​​​​​​.

Physical Properties Analysis

The physical properties of this compound, such as solubility in water, volatility, and adsorption characteristics, influence its environmental behavior and efficacy as a herbicide. For instance, its moderate solubility in water and strong adsorption to soil particles affect its mobility in the environment and potential for groundwater contamination​​​​.

Chemical Properties Analysis

The chemical behavior of this compound, including its reactivity towards hydroxyl radicals and susceptibility to photodegradation, is crucial for understanding its persistence and fate in the environment. Studies have shown that this compound can undergo oxidative degradation in the presence of OH radicals, leading to a variety of degradation products with differing environmental mobilities and toxicities​​​​​​.

Scientific Research Applications

  • Oxidative Stress and DNA Damage in Rats : Terbuthylazine exposure can lead to oxidative stress and DNA damage in rats. A study found that this compound can disturb oxidative/antioxidant balance without inducing significant lipid peroxidation, but can lead to low-level DNA instability (Tariba Lovaković et al., 2017).

  • Atmospheric Transport and Public Health : The reaction of this compound with OH radicals in the atmosphere affects its potential for long-range transport and environmental and public health impact. Mass transport and shielding effects can extend the atmospheric lifetime of such pesticides, affecting their long-range transport and potential health effects (Socorro et al., 2017).

  • Sorption in Forest Soils : this compound's sorption in forest soils, especially when amended with biosolids and biochars, can be significant. For instance, biochar produced from high-temperature pyrolysis shows a significant enhancement in the soil's adsorption capacity for this compound, potentially reducing its leaching to groundwater (Wang et al., 2010).

  • Groundwater Contamination Modeling : Modeling studies have assessed this compound's behavior in the vadose zone and its movement towards groundwater, providing insights into its environmental fate and potential human health risks (Rodrigo-Ilarri et al., 2020).

  • DNA Integrity in Human and Mouse Cells : this compound can cause low-level DNA instability in both human and mouse cells. This indicates a potential toxicological risk at concentrations close to current reference values set by regulatory bodies (Želježić et al., 2018).

  • Impact on Fish and Aquatic Life : this compound does not significantly affect the growth rate of juvenile Danio rerio (zebrafish) at environmental concentrations. However, higher concentrations can cause pathological changes in the liver and alterations in biochemical markers (Plhalová et al., 2012).

  • Effects on Non-Target Aquatic Species : Sub-chronic exposure to this compound's degradation product, this compound-desethyl, can affect the red swamp crayfish, causing oxidative stress and histopathological changes (Stara et al., 2016).

  • Constructed Wetland Remediation : Typha latifolia L. in constructed wetlands can remediate this compound, with the plant density affecting the rate of reduction. This study highlights the capability of marsh plants in the phytoextraction of this compound from rhizospheres (Papadopoulos & Zalidis, 2019).

  • This compound as a Biomarker in Hair : this compound can be detected in hair, making it a potential biomarker for exposure assessment in humans, especially in occupational settings such as farming (Mercadante et al., 2012).

  • Bioaugmentation for Soil Remediation : Arthrobacter aurescens strain TC1 has been evaluated for bioaugmentation in this compound-contaminated soils, showing potential for rapid environment decontamination (Silva et al., 2015).

Mechanism of Action

Target of Action

Terbuthylazine is a herbicide that belongs to the chloro-s-triazine family . Its primary targets are the photosynthetic apparatus of plants, specifically the Photosystem II (PSII) complex . This complex plays a crucial role in the light-dependent reactions of photosynthesis, where it facilitates the transfer of electrons from water to plastoquinone, leading to the production of ATP and NADPH .

Mode of Action

This compound acts primarily as a photosynthesis inhibitor . It binds to the D1 protein in the PSII complex, blocking electron transfer and disrupting the process of photosynthesis . This disruption leads to a cessation of ATP and NADPH production, which are essential for the synthesis of carbohydrates and other organic compounds in plants . As a result, the affected plants cannot grow or survive .

Biochemical Pathways

The inhibition of photosynthesis by this compound affects several downstream biochemical pathways. The most significant of these is the Calvin cycle, which relies on the ATP and NADPH produced during the light-dependent reactions of photosynthesis . Without these products, the Calvin cycle cannot proceed, leading to a halt in the production of glucose and other organic compounds essential for plant growth and survival .

Pharmacokinetics

The pharmacokinetics of this compound in the environment are characterized by its moderate mobility and persistence . It is stable to hydrolysis and to aqueous photolysis, and degrades very slowly under aerobic aquatic conditions . These properties can affect its bioavailability in different environmental contexts .

Result of Action

The primary result of this compound’s action is the death of the targeted plants due to the disruption of photosynthesis . On a cellular level, this can lead to oxidative stress, DNA damage, and apoptosis . In a broader ecological context, the use of this compound can lead to changes in plant communities and potentially impact non-target organisms .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Its degradation in natural water depends on the presence of sediments and biological activity . Temperature, moisture levels, microbial activity, pH, and aeration can all influence the speed of decomposition . Furthermore, this compound’s toxicity to aquatic life and its persistence under most aquatic conditions highlight the importance of considering environmental factors when assessing its impact .

Safety and Hazards

Terbuthylazine is harmful if swallowed or inhaled . It is toxic to aquatic life and can cause long-lasting effects . Personal protective equipment is recommended when handling this compound .

Future Directions

The mechanisms of action related to Terbuthylazine’s exposure, relevant both in animals and humans, are still insufficiently investigated . More research is needed to fully understand its effects and potential risks .

properties

IUPAC Name

2-N-tert-butyl-6-chloro-4-N-ethyl-1,3,5-triazine-2,4-diamine
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InChI

InChI=1S/C9H16ClN5/c1-5-11-7-12-6(10)13-8(14-7)15-9(2,3)4/h5H2,1-4H3,(H2,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXISNSWEXTPMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN5
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DSSTOX Substance ID

DTXSID4027608
Record name Terbutylazine
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Molecular Weight

229.71 g/mol
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Physical Description

Colorless to white solid with a rotten odor; [HSDB]
Record name Terbuthylazine
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Solubility

In water, 5.0 mg/L at 20 °C, In water, 9 mg/L at 25 °C, pH 7.4, In acetone 41, ethanol 14, n-octanol 12, n-hexane 0.36 (all in g/L, 25 °C), Dimethylformamide, 40 g/liter; ethyl acetate, 10 g/liter; isopropanol, 10 g/liter; tetralin, 10 g/l; xylene, 14.3 g/L, Toluene, 1.04 g/100 ml; ethylene glycol, 0.236 g/100 ml, both at 25 °C
Record name TERBUTHYLAZINE
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Density

1.122 g/cu cm at 20 °C
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Vapor Pressure

0.00000112 [mmHg], 0.09 mPa (6.75X10-7 mm Hg) at 25 °C
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Mechanism of Action

Photosynthetic electron transport inhibitor at the photosystem II receptor site. Maize tolerance of triazines is attributed to conjugation with glutathione. ...Herbicide, absorbed mainly by the roots.
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Color/Form

Colorless powder, White solid, Off-white. Powdery solid, waxy and globular

CAS RN

5915-41-3
Record name Terbuthylazine
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Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,1-dimethylethyl)-N4-ethyl-
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Melting Point

175.5 °C
Record name TERBUTHYLAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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